molecular formula C11H10Br2N2O2 B1405547 Ethyl 6,8-dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate CAS No. 859787-43-2

Ethyl 6,8-dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate

Cat. No. B1405547
M. Wt: 362.02 g/mol
InChI Key: ABPBYBKVQPUJAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6,8-dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with the CAS number 859787-43-2 . It belongs to the class of imidazo[1,2-a]pyridine analogues, which have been recognized for their wide range of applications in medicinal chemistry . Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .


Molecular Structure Analysis

The molecular structure of Ethyl 6,8-dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate is represented by the InChI code 1S/C11H10Br2N2O2/c1-3-17-11(16)9-5-15-6(2)7(12)4-8(13)10(15)14-9/h4-5H,3H2,1-2H3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 362.02 . It is a solid at ambient temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Ethyl 6,8-dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate is used in the synthesis of various heterocyclic compounds. Its derivatives have been synthesized and evaluated for anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982). Additionally, this compound plays a role in the preparation of 2-methylimidazo[1,2-a]pyrimidine-3-carboxylic acids (Abignente et al., 1984).

Application in Drug Synthesis

  • It has been used in the development of novel pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and related systems. These compounds have potential applications in medicinal chemistry (Bakhite et al., 2005).

Pharmacological Research

  • This chemical has been integral in synthesizing ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate derivatives, which show promising anti-hepatitis B virus (HBV) activity (Chen et al., 2011).

Role in Organic Chemistry

  • In the field of organic chemistry, it is used for the regioselective chlorination of ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate, which is an important step in synthesizing chronic renal disease agents (Ikemoto et al., 2000).

Potential in Antibacterial Research

  • Derivatives of this compound have been synthesized and shown to exhibit significant antibacterial activities, highlighting its potential in creating new antibacterial agents (Althagafi & Abdel‐Latif, 2021).

Use in Antimicrobial Evaluation

  • It has been utilized in the synthesis of new pyrimidine derivatives with potential antimicrobial properties, showcasing its versatility in drug development (Farag et al., 2008).

Contribution to Heterocyclic Chemistry

  • This compound is involved in the synthesis of complex heterocyclic structures, such as pyrazolo[3,4-b]pyridines, which are important in the development of new pharmaceuticals (Ghaedi et al., 2015).

Safety And Hazards

The safety information available indicates that this compound has the following hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P271, P280 .

Future Directions

The future directions for this compound could involve further exploration of its potential applications in medicinal chemistry, particularly in the development of new drugs for tuberculosis .

properties

IUPAC Name

ethyl 6,8-dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Br2N2O2/c1-3-17-11(16)9-5-15-6(2)7(12)4-8(13)10(15)14-9/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPBYBKVQPUJAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=C(C=C(C2=N1)Br)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6,8-dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6,8-dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6,8-dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 3
Ethyl 6,8-dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 4
Ethyl 6,8-dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 6,8-dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 6
Ethyl 6,8-dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.